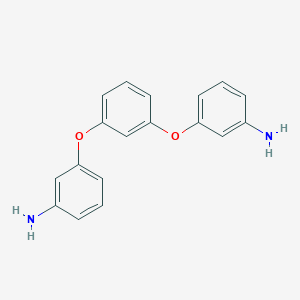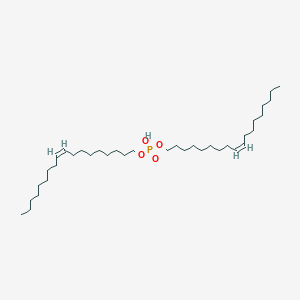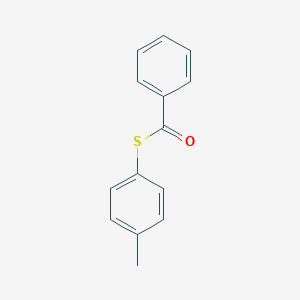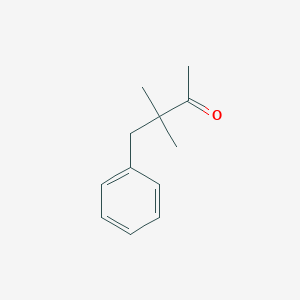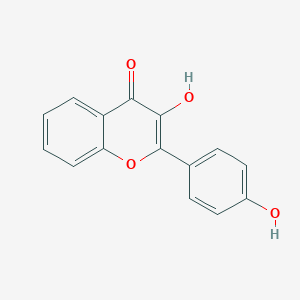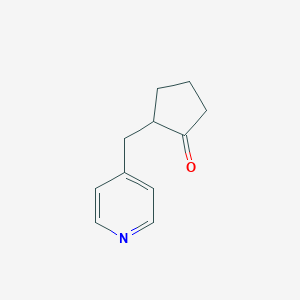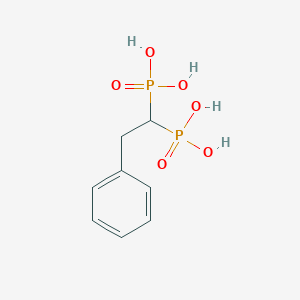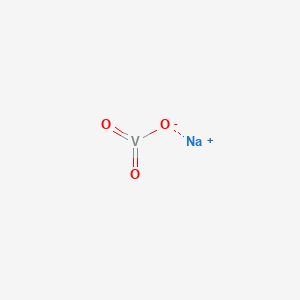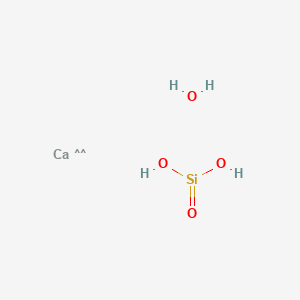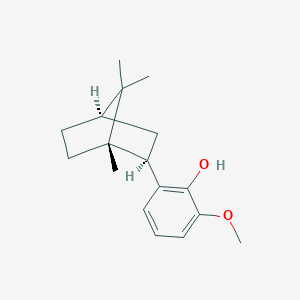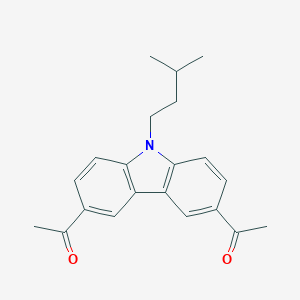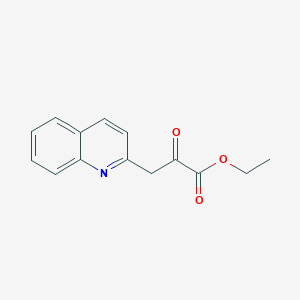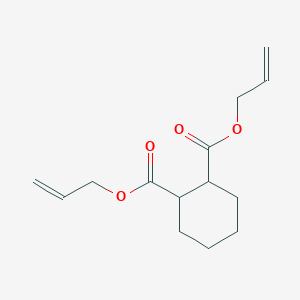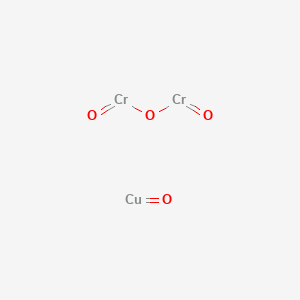
Oxocopper; oxo-(oxochromiooxy)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chromium complexes often involves intricate reactions that yield various oxidation states and coordination environments. For instance, chromium(V)-oxo complexes with macrocyclic ligands have been synthesized, showcasing the ability to form highly oxidized transition metal complexes. These complexes serve as precursors for labeling with oxygen-18, demonstrating a method for synthesizing oxygen-labeled oxo complexes in high yields (Collins, T. J., Slebodnick, C., & Uffelman, E., 1990).
Molecular Structure Analysis
The molecular structure of chromium complexes reveals diverse coordination geometries and electronic configurations. For example, chromium(III)-superoxo complexes exhibit structures where the chromium center is coordinated to a superoxo ligand, indicative of their role in oxygen atom transfer reactions and mimicking the function of cysteine dioxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2012).
Chemical Reactions and Properties
Chromium complexes are known for their diverse reactivity, particularly in oxidation reactions. The reactivity of chromium(III)-superoxo complexes in C-H bond activation of hydrocarbons demonstrates their potential as models for understanding the mechanisms of oxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2010).
Physical Properties Analysis
Investigations into the physical properties of chromium complexes, such as their magnetic and electronic structures, provide insights into the underlying principles governing their stability and reactivity. Studies on oxo-bridged dinuclear chromium(III) complexes, for example, correlate optical and magnetic properties with the basicity of the oxo bridge, revealing the complex interplay between structure and function (Morsing, T. J., Bendix, J., Weihe, H., & Døssing, A., 2014).
Chemical Properties Analysis
The chemical properties of chromium complexes, such as their ability to engage in oxygen atom transfer reactions, are crucial for understanding their behavior in catalytic and environmental processes. The formation of Cr(IV)-oxo complexes during these reactions exemplifies the dynamic chemistry of chromium and its potential for synthetic applications (Cho, J., Woo, J., & Nam, W., 2012).
Scientific Research Applications
- Summary of the Application: Oxocopper; oxo-(oxochromiooxy)chromium, also known as Copper chromite, is used as a catalyst in organic chemistry . It is of great interest to chemists for its catalytic properties .
- Methods of Application or Experimental Procedures: Copper chromite is usually produced by thermal decomposition of copper ammonium chromate . This is easily prepared from copper (II) sulfate, ammonium, sodium, or potassium dichromate, and aqueous ammonia . The copper ammonium chromate precipitates as an orange-brown solid, and can be washed, dried, and finally heated for a period of time at about 350°C to produce the final product of copper chromite .
- Results or Outcomes: Copper chromite is used in the synthesis of pyridine from niacin . Like Raney nickel, it is used in hydrogenation reactions in organic chemistry .
Safety And Hazards
properties
IUPAC Name |
oxocopper;oxo(oxochromiooxy)chromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.Cu.4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFYAFFAGNFJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cr]O[Cr]=O.O=[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2CuO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxocopper; oxo-(oxochromiooxy)chromium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

